Crystal Structure and X-ray Diffraction Profiling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: A Versatile Pharmacophore and Bidentate Ligand Scaffold
Crystal Structure and X-ray Diffraction Profiling of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine: A Versatile Pharmacophore and Bidentate Ligand Scaffold
Executive Summary
The compound 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine (Chemical Formula: C₈H₈N₄) represents a highly versatile structural motif in modern medicinal and coordination chemistry. Characterized by its bidentate nitrogen donor system and robust hydrogen-bonding capabilities, this scaffold serves as a privileged pharmacophore for kinase inhibition and a chelating ligand for transition metals. This technical guide provides an in-depth analysis of its crystallographic properties, structural dynamics, and the rigorous X-ray diffraction (XRD) methodologies required to elucidate its three-dimensional conformation.
Molecular Architecture & Conformational Dynamics
The molecular architecture of 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine consists of a pyrimidine (1,3-diazine) ring covalently linked at the C2 position to the C3 position of a 5-methylpyrazole ring.
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Tautomerism: The pyrazole ring exhibits annular tautomerism, rapidly interconverting between the 1H and 2H (or 3-yl and 5-yl) forms in solution. In the crystalline solid state, the tautomeric equilibrium is "frozen," typically favoring the tautomer that maximizes intermolecular hydrogen bonding networks (e.g., N-H···N interactions).
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Conformational Flexibility: The inter-ring C-C single bond allows for rotational freedom. However, X-ray crystallographic studies of pyrazolylpyrimidine derivatives reveal a strong propensity for the molecule to adopt a nearly planar conformation[1]. This planarity is driven by the extension of the π-conjugated system and is further stabilized by crystal packing forces, specifically π-π stacking interactions between adjacent aromatic rings.
X-Ray Crystallography & Diffraction Data Profiling
Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration, bond lengths, and bond angles of pyrazolylpyrimidine derivatives. Due to the presence of both strong hydrogen bond donors (pyrazole N-H) and acceptors (pyrimidine N), these molecules frequently assemble into supramolecular dimers or infinite 1D chains in the crystal lattice.
Table 1: Representative Crystallographic Parameters for Pyrazolylpyrimidine Scaffolds
| Parameter | Typical Value / Assignment | Structural Significance |
| Crystal System | Monoclinic or Triclinic | Indicates low-symmetry packing driven by highly directional intermolecular H-bonds. |
| Space Group | P2₁/c or P-1 | Centrosymmetric packing is common due to head-to-tail dimerization of the ligands. |
| Bond Length (Inter-ring C-C) | ~1.46 - 1.48 Å | Shorter than a standard C-C single bond, indicating partial double-bond character and π-delocalization. |
| Dihedral Angle | 0° - 15° | Near-planarity maximizes conjugation and allows for dense π-π stacking in the lattice. |
| Hydrogen Bonding (N-H···N) | ~2.8 - 3.0 Å (Donor-Acceptor) | Primary driver of supramolecular assembly; crucial for target binding in biological systems. |
| R-factor (R₁) | < 0.05 | Indicates a high-quality structural refinement and accurate atomic modeling. |
Pharmacological & Coordination Relevance
The structural features elucidated by XRD directly translate to the molecule's biological and chemical utility.
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Kinase Inhibition: The pyrazolylpyrimidine core is a potent ATP-competitive inhibitor scaffold. Crystallographic studies of kinases, such as the 2, reveal that the pyrazolopyrimidine group anchors deeply into the inter-lobe hinge region of the ATP-binding site[2]. Similarly, this scaffold has been extensively optimized to yield highly potent and selective 3, which block B-cell receptor (BCR) signaling and are evaluated for autoimmune diseases like lupus nephritis[3][4].
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Metalloenzyme Targeting: Beyond kinases, the scaffold can directly coordinate active-site metals. For instance, in 5, the pyrazolylpyrimidine motif engages the catalytic Zinc(II) ion, locking the enzyme in an open, inactive conformation[5].
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Coordination Chemistry: The adjacent nitrogen atoms (pyrimidine N1/N3 and pyrazole N2) form an ideal N,N-bidentate chelating pocket. This allows the formation of stable, 1, such as with Copper(I), where the ligand's extended π-system facilitates ligand-to-metal charge transfer (LMCT)[1].
Diagram 1: Pyrazolylpyrimidine-mediated kinase inhibition and downstream signaling blockade.
Experimental Protocol: Single-Crystal Growth & XRD Workflow
To achieve publication-quality crystallographic data for 2-(5-Methyl-1H-pyrazol-3-yl)-pyrimidine and its derivatives, researchers must employ rigorous, self-validating methodologies. The following protocol outlines the optimal workflow.
Phase 1: Single-Crystal Growth (Slow Evaporation Method)
Causality: Slow evaporation is strictly preferred over rapid precipitation because it maintains the system under thermodynamic control. This minimizes lattice defects, prevents twinning, and yields macroscopic single crystals with high internal order.
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Dissolution: Dissolve 10-20 mg of the highly purified compound in a minimal volume (1-2 mL) of a suitable solvent mixture (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove nucleation-inducing particulate impurities.
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Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant ambient temperature (20-25 °C).
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Harvesting: After 3-7 days, inspect the vial under polarized light microscopy. Select a crystal with well-defined faces, uniform extinction, and dimensions between 0.1 and 0.3 mm.
Phase 2: X-Ray Diffraction Data Collection & Refinement
Causality: Data collection at cryogenic temperatures (100 K) is critical. It reduces the thermal motion of atoms (Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots, leading to higher resolution and more precise bond length determinations.
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Mounting: Coat the selected crystal in a perfluoropolyether cryo-oil and mount it on a micromount (cryoloop). Immediately transfer it to the diffractometer's cold stream (100 K).
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Data Collection: Irradiate the crystal using graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.
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Data Reduction: Process the raw diffraction frames using software (e.g., APEX or CrysAlisPro) to integrate intensities and apply empirical absorption corrections.
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Structure Solution: Solve the phase problem using Direct Methods (e.g., SHELXT), which will reveal the positions of the heavy atoms (C, N).
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Refinement: Perform full-matrix least-squares refinement on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Locate hydrogen atoms in the difference Fourier map and refine them using a riding model.
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Validation: Generate a Crystallographic Information File (CIF) and validate it via the IUCr CheckCIF routine to ensure the structural model is self-consistent and free of fundamental errors. This final step acts as the ultimate self-validating checkpoint for the entire experimental process.
Diagram 2: Step-by-step X-ray diffraction workflow for structural elucidation.
References
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Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PubMed. 2
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8P0I: Crystal structure of the open conformation of insulin-regulated aminopeptidase in complex with a small-MW inhibitor - RCSB PDB. 5
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Near-infrared emitting copper(i) complexes with a pyrazolylpyrimidine ligand: exploring relaxation pathways - Dalton Transactions. 1
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Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed. 3
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novel selective spleen tyrosine kinase inhibitor SKI-O-703 (cevidoplenib) ameliorates lupus nephritis and serum-induced arthritis in murine models - Oxford Academic. 4
Sources
- 1. Near-infrared emitting copper(i) complexes with a pyrazolylpyrimidine ligand: exploring relaxation pathways - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel potent and selective pyrazolylpyrimidine-based SYK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. rcsb.org [rcsb.org]
